[3-Bromo-2-(methylsulfanyl)phenyl]methanol
Description
Contextualization within Contemporary Organic Synthesis
In modern organic synthesis, the development of novel and efficient pathways to complex molecular architectures is paramount. Substituted benzyl (B1604629) alcohols are a cornerstone of this field, serving as versatile intermediates. patsnap.com The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions. patsnap.commasterorganicchemistry.com The presence of additional functional groups, such as halogens and sulfur-containing moieties, significantly enhances the synthetic utility of the benzyl alcohol scaffold.
The bromo substituent on [3-Bromo-2-(methylsulfanyl)phenyl]methanol is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The methylsulfanyl group, a soft nucleophile, can also participate in various transformations and can influence the regioselectivity of reactions on the aromatic ring. Organosulfur compounds, in general, are integral to the synthesis of numerous pharmaceuticals and materials.
Given this context, this compound is situated at the intersection of several important classes of organic compounds. Its trifunctional nature allows for orthogonal chemical modifications, where each functional group can be reacted selectively under different conditions. This potential for selective manipulation makes it a theoretically valuable tool for the construction of complex target molecules.
Strategic Importance as a Chemical Building Block
The strategic importance of this compound lies in the diverse reactivity of its three functional groups. This allows for a multistep synthetic sequence where the molecule can be elaborated in a controlled and predictable manner.
Potential Synthetic Transformations:
The Hydroxymethyl Group (-CH₂OH):
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors to a wide range of other functional groups.
Etherification: Can be converted to benzyl ethers.
Esterification: Can form benzyl esters.
Substitution: Can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions. masterorganicchemistry.com
The Bromo Group (-Br):
Cross-Coupling Reactions: Can participate in palladium-catalyzed reactions to form new C-C, C-N, or C-O bonds.
Lithiation: Can undergo metal-halogen exchange to form an organolithium species, which can then react with various electrophiles.
Grignard Formation: Can be converted to a Grignard reagent for addition to carbonyls and other electrophiles.
The Methylsulfanyl Group (-SCH₃):
Oxidation: Can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the ring and participate in further reactions.
Directing Group: Can act as a directing group in electrophilic aromatic substitution.
Metal Coordination: The sulfur atom can coordinate to transition metals, potentially influencing catalytic cycles.
The combination of these functional groups in a single molecule allows for the design of efficient synthetic routes, potentially reducing the number of steps required to build complex molecular frameworks.
Overview of Current Research Landscape and Gaps
A comprehensive review of current academic literature reveals a significant gap in dedicated research on this compound. While information on its basic physical properties is available from commercial suppliers, there is a lack of published studies detailing its synthesis, characterization, and application in synthetic chemistry. The CAS number for this compound is 2008218-26-4.
The majority of available research focuses on structurally related compounds. For instance, extensive work has been done on various substituted benzyl alcohols and their reactions. researchgate.netresearchgate.net Similarly, the chemistry of brominated aromatic compounds and organosulfur molecules is well-established. The reactivity and potential applications of this compound are therefore largely inferred from the known chemistry of these related classes of compounds.
This lack of specific research presents a clear opportunity for future investigation. Detailed studies on the synthesis of this compound, the exploration of the orthogonal reactivity of its functional groups, and its application as a building block in the synthesis of novel compounds would be a valuable contribution to the field of organic chemistry. Such research could uncover new synthetic methodologies and provide access to previously inaccessible molecular structures.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrOS |
| Molecular Weight | 233.12 g/mol |
| CAS Number | 2008218-26-4 |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Melting Point | Not specified in literature |
| Solubility | Not specified in literature |
Interactive Data Table: Comparison of Related Compounds
| Compound Name | Structure | Key Features |
| This compound | A trifunctional compound with bromo, methylsulfanyl, and hydroxymethyl groups. Research is limited. | |
| (3-Bromo-2-(bromomethyl)phenyl)methanol | A related compound with a bromomethyl group instead of a methylsulfanyl group. The bromomethyl group is generally more reactive in nucleophilic substitution. | |
| (3-Bromo-4-methylphenyl)methanol | A simpler analog with a methyl group instead of a methylsulfanyl group. Lacks the synthetic handles associated with the sulfur atom. | |
| 2-(Methylsulfanyl)benzyl alcohol | Contains the methylsulfanyl and hydroxymethyl groups but lacks the bromo group, limiting its use in cross-coupling reactions. |
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIIGGYLOUMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methylsulfanyl Phenyl Methanol
Retrosynthetic Analysis of the [3-Bromo-2-(methylsulfanyl)phenyl]methanol Molecular Architecture
A logical retrosynthetic analysis of this compound suggests that the primary alcohol functionality can be derived from the reduction of a corresponding carboxylic acid or aldehyde. This leads to two key precursor molecules: 3-bromo-2-(methylsulfanyl)benzoic acid and 3-bromo-2-(methylsulfanyl)benzaldehyde.
Given that 3-Bromo-2-(methylthio)benzoic acid is a commercially available starting material, the most direct and strategically sound synthetic approach involves the reduction of its carboxylic acid group. chemicalbook.com This linear strategy simplifies the synthetic sequence by starting with a precursor that already contains the desired arrangement of the bromo and methylsulfanyl substituents on the aromatic ring.
An alternative retrosynthetic disconnection could involve the formation of the carbon-sulfur bond or the introduction of the bromine atom at a later stage. For instance, a convergent approach might entail the coupling of a suitably functionalized aryl metallic species with an electrophile like formaldehyde. However, the linear approach starting from the pre-functionalized benzoic acid is generally more efficient for this particular target molecule.
De Novo Synthesis Approaches to this compound
Multi-Step Linear Synthetic Routes
The most prominent linear synthetic route commences with the reduction of 3-bromo-2-(methylthio)benzoic acid. This transformation is a standard procedure in organic synthesis, and several reducing agents are capable of effecting this conversion.
Table 1: Reduction of 3-Bromo-2-(methylthio)benzoic Acid
| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Borane dimethyl sulfide (B99878) complex (BH3·SMe2) | Tetrahydrofuran (THF) | 0 °C to reflux | 18.5 hours | ~51% (for a similar substrate) | google.com |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temp. | Varies | Generally high | quora.com |
Borane complexes, such as borane dimethyl sulfide (BH3·SMe2) or borane-tetrahydrofuran complex (BH3·THF), are particularly well-suited for this reduction. These reagents are known for their chemoselectivity, effectively reducing carboxylic acids in the presence of other functional groups like halogens and sulfides. A representative procedure involves the dropwise addition of the borane reagent to a solution of the carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF), followed by a workup with a protic solvent such as methanol and subsequent purification. For instance, the reduction of a structurally similar substituted aminobenzoic acid using a borane dimethylsulfide complex proceeded with a moderate yield of 51%. google.com
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be employed for this transformation. quora.com The reaction is typically carried out in an anhydrous ether solvent at low to ambient temperatures. While highly effective, the reactivity of LiAlH4 necessitates careful handling and consideration of its compatibility with other functional groups.
Convergent Synthetic Strategies
A convergent synthesis of this compound could theoretically be achieved through the reaction of an organometallic reagent with formaldehyde. This would involve the initial preparation of a Grignard or organolithium reagent from a suitable precursor, such as 1,3-dibromo-2-(methylsulfanyl)benzene or by directed ortho-metalation.
For example, a potential convergent route could involve the formation of a Grignard reagent from 2-bromo-1-(methylsulfanyl)benzene, followed by a directed ortho-metalation and subsequent reaction with formaldehyde. However, the generation and selective reaction of such an intermediate can be challenging due to potential side reactions and the need for precise control of reaction conditions. Given the straightforward nature of the linear route from the commercially available benzoic acid, convergent strategies for this specific target are less commonly pursued.
Advanced Catalytic Methods in this compound Preparation
While classical stoichiometric reductions are effective, modern synthetic chemistry increasingly favors the use of catalytic methods for their efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers several potential avenues for the synthesis of this compound and its precursors. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. A hypothetical catalytic route could involve the palladium-catalyzed thiomethylation of a 2,6-dibromotoluene derivative, followed by benzylic oxidation to the alcohol.
Furthermore, palladium-catalyzed annulation reactions have been reported for the synthesis of complex polycyclic aromatic compounds starting from o-bromobenzyl alcohols, demonstrating the utility of such precursors in advanced synthesis. nih.gov While not a direct synthesis of the target molecule, this highlights the potential of transition metal catalysis in manipulating related structures.
Organocatalytic Systems
Organocatalysis provides a metal-free alternative for various organic transformations. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, the principles of organocatalysis could be applied to certain steps in a synthetic sequence. For example, organocatalytic reductions of aldehydes or ketones could be employed if a suitable aldehyde precursor were synthesized. However, for the reduction of the parent carboxylic acid, borane-based reductions remain the more established and direct method.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. uomustansiriyah.edu.iq Key considerations for the synthesis of this compound include atom economy, reaction efficiency, and the use of environmentally benign solvents.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. primescholars.comnih.govrsc.org The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the desired product. primescholars.comnih.govrsc.org
For the synthesis of this compound, a common method is the reduction of 3-bromo-2-(methylthio)benzaldehyde using a reducing agent like sodium borohydride (NaBH₄). The atom economy for this reaction can be calculated as follows:
Table 1: Theoretical Atom Economy for the Reduction of 3-bromo-2-(methylthio)benzaldehyde
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |
| 3-Bromo-2-(methylthio)benzaldehyde (C₈H₇BrOS) | 231.11 | This compound (C₈H₉BrOS) | 233.12 |
| Sodium Borohydride (NaBH₄) | 37.83 |
Calculation:
Formula: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
Calculation: (233.12 / (231.11 + 37.83)) x 100 = 86.68%
This calculation demonstrates a relatively high atom economy for this synthetic route. However, it is important to note that this is a theoretical value and the actual efficiency will also depend on the reaction yield and the generation of byproducts. scranton.edu
Solvent Minimization and Alternative Media Utilization
Traditional organic solvents often pose environmental and health risks. sigmaaldrich.com Green chemistry encourages the minimization of solvent use or the substitution with more environmentally friendly alternatives. uomustansiriyah.edu.iqsigmaaldrich.com
Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. For instance, multicomponent reactions can sometimes be conducted without a solvent, relying on the physical mixing of reactants. researchgate.net
Alternative Solvents: Where solvents are necessary, greener alternatives are sought. sigmaaldrich.com
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for many reactions, particularly those involving biocatalysts. mdpi.com
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. nih.govresearchgate.netmdpi.comnih.govrsc.org DESs are often biodegradable, have low volatility, and can be tailored for specific applications, including as media for enzymatic reactions. nih.govresearchgate.netmdpi.comnih.govrsc.org For example, a DES composed of choline chloride and urea could potentially be used as a solvent for the synthesis of this compound. nih.gov
Table 2: Comparison of Conventional and Alternative Solvents
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional Organic Solvents | Dichloromethane, Toluene, THF | Good solubility for many organic compounds. | Volatile, often toxic and flammable, environmental concerns. sigmaaldrich.com |
| Water | H₂O | Non-toxic, non-flammable, readily available, ideal for biocatalysis. mdpi.com | Poor solubility for some nonpolar organic compounds. |
| Deep Eutectic Solvents (DESs) | Choline chloride:urea, Choline chloride:glycerol | Low toxicity, low volatility, biodegradable, tunable properties. nih.govresearchgate.netmdpi.comnih.govrsc.org | Can be viscous, may require heating to reduce viscosity. nih.gov |
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of chiral molecules is of significant interest, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dramatically affect its biological activity. nih.govresearchgate.netmdpi.com While this compound itself is achiral, the introduction of a substituent at the carbinol carbon would create a chiral center, leading to chiral analogues.
General Strategies for Asymmetric Synthesis:
Several established methods for the asymmetric synthesis of chiral alcohols could be adapted to produce chiral analogues of this compound.
Asymmetric Reduction of a Prochiral Ketone: A key strategy involves the asymmetric reduction of a corresponding prochiral ketone, for example, 1-(3-bromo-2-(methylsulfanyl)phenyl)ethan-1-one. This can be achieved using chiral reducing agents or through biocatalysis with stereoselective enzymes like ketoreductases. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize the target molecule. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. rsc.org
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can facilitate enantioselective transformations. researchgate.netorganic-chemistry.org
Hypothetical Synthesis of a Chiral Analogue:
The synthesis of a chiral analogue, such as (R)- or (S)-1-(3-bromo-2-(methylsulfanyl)phenyl)ethanol, could be envisioned through the asymmetric reduction of 1-(3-bromo-2-(methylsulfanyl)phenyl)ethan-1-one using a chiral catalyst.
Scheme 2: Hypothetical Asymmetric Synthesis of a Chiral Analogue

This is a hypothetical reaction scheme illustrating a general approach to the synthesis of a chiral analogue.
The development of specific stereoselective routes for chiral analogues of this compound would require further dedicated research to identify optimal catalysts and reaction conditions.
Chemical Transformations and Reactivity of 3 Bromo 2 Methylsulfanyl Phenyl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in [3-Bromo-2-(methylsulfanyl)phenyl]methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidative Transformations
The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents would selectively yield the aldehyde, while stronger agents would lead to the carboxylic acid.
Table 1: Representative Oxidative Transformations
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| 3-Bromo-2-(methylsulfanyl)benzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, a reaction often catalyzed by an acid. organic-chemistry.orgresearchgate.net Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base.
The Fischer esterification, a classic method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.org This equilibrium-driven reaction can be pushed towards the product by removing water or using an excess of one reactant. organic-chemistry.org More modern methods might employ coupling agents or proceed under milder, catalyst-driven conditions. beilstein-journals.orgnih.gov
Table 2: Examples of Esterification and Etherification
| Reaction | Reactant(s) | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Acetic anhydride | Pyridine | [3-Bromo-2-(methylsulfanyl)phenyl]methyl acetate |
Nucleophilic Substitutions and Derivatizations
The alcohol functionality can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups.
Transformations of the Aryl Bromide Moiety
The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The aryl bromide is an excellent substrate for numerous cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl structure. libretexts.orgnih.govmdpi.com This is a powerful tool for creating new carbon-carbon bonds. nih.gov
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.orgnih.govyoutube.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce a substituted alkyne. organic-chemistry.orgnih.govnih.govnanochemres.org
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | [2'-(Hydroxymethyl)-3'-(methylsulfanyl)-[1,1'-biphenyl]-3-yl]boronic acid |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-1-(3-Bromo-2-(methylsulfanyl)phenyl)-2-phenylethene |
Direct Arylation and Functionalization
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. The generally accepted mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the bromine atom at the C3 position is the potential leaving group. However, the substituents on the ring are not strongly electron-withdrawing. The methylsulfanyl (-SCH₃) and hydroxymethyl (-CH₂OH) groups are generally considered weakly activating or neutral in the context of SNAr. Consequently, the aromatic ring is not highly activated towards traditional SNAr reactions. latech.edumasterorganicchemistry.com
Reactivity of the Methylsulfanyl Group
The methylsulfanyl group is a versatile functional group that can undergo several important transformations, including oxidation, alkylation, and desulfurization.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.
A key challenge in this reaction is achieving chemoselectivity, as many common oxidizing agents can also oxidize the primary alcohol of the hydroxymethyl group. nih.govrsc.org To selectively oxidize the sulfur, one might first protect the alcohol, for instance as a silyl ether. Alternatively, specific reagents known for mild and selective oxidation of sulfides, such as sodium periodate or a controlled amount of hydrogen peroxide, could be employed.
Oxidation to Sulfoxide: Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can favor the formation of [3-Bromo-2-(methylsulfinyl)phenyl]methanol. A significant aspect of this reaction is that the resulting sulfoxide is chiral at the sulfur atom.
Oxidation to Sulfone: The use of excess oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate, will typically lead to the full oxidation to the sulfone, [3-Bromo-2-(methylsulfonyl)phenyl]methanol.
The table below summarizes the expected products from the oxidation of the methylsulfanyl group.
| Starting Material | Reagent (Exemplary) | Major Product | Product Functional Group |
| This compound | 1 eq. m-CPBA | [3-Bromo-2-(methylsulfinyl)phenyl]methanol | Sulfoxide |
| This compound | Excess H₂O₂ | [3-Bromo-2-(methylsulfonyl)phenyl]methanol | Sulfone |
This table is based on general principles of sulfide (B99878) oxidation.
Alkylation and Related Transformations
The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles, most commonly alkyl halides, in an S-alkylation reaction. This process results in the formation of a sulfonium salt. nih.gov For example, reacting this compound with an alkyl halide like iodomethane would yield a dimethylsulfonium salt. These salts are themselves useful synthetic intermediates, acting as alkylating agents or participating in rearrangement reactions.
| Reactants | Reaction Type | Product |
| This compound + Iodomethane | S-Alkylation | 3-Bromo-2-(hydroxymethyl)phenylsulfonium iodide |
This table illustrates a representative S-alkylation reaction.
Desulfurization Reactions
The methylsulfanyl group can be reductively cleaved from the aromatic ring, a process known as desulfurization. The most common reagent for this transformation is Raney Nickel (Ra-Ni), a finely powdered nickel-aluminum alloy that is activated by treatment with sodium hydroxide. masterorganicchemistry.com This process effectively replaces the C–S bond with a C–H bond. youtube.com
When applied to this compound, desulfurization would be expected to yield (3-bromophenyl)methanol. However, a significant consideration is the potential for concurrent hydrogenolysis of the C–Br bond, as Raney Nickel is often used with a source of hydrogen and is capable of reducing aryl halides. The reaction conditions, such as temperature, pressure, and the activity of the Ra-Ni, would determine the product distribution.
| Substrate | Conditions | Potential Major Product(s) | Comments |
| This compound | Raney Nickel, mild conditions | (3-Bromophenyl)methanol | Selective desulfurization may be possible. |
| This compound | Raney Nickel, harsh conditions (e.g., H₂ pressure) | Benzyl (B1604629) alcohol | Both desulfurization and dehalogenation may occur. |
This table outlines potential outcomes of desulfurization based on reaction conditions.
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The position of attack is governed by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, three substituents influence the regiochemical outcome:
-SCH₃ (at C2): A moderately activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The para position (C5) and ortho position (C1, occupied) are affected.
-Br (at C3): A deactivating group that nonetheless directs ortho and para. libretexts.org The ortho positions (C2, C4) and para position (C6) are affected.
-CH₂OH (at C1): A weakly activating group that directs ortho and para. The ortho position (C2, C6) and para position (C4) are affected.
Position C4: Activated by the -CH₂OH group (para) and directed by the -Br group (ortho).
Position C5: Activated by the -SCH₃ group (para). This is a strong effect.
Position C6: Activated by the -CH₂OH group (ortho) and directed by the -Br group (para).
Considering both electronic and steric factors, substitution is least likely at C5 due to steric hindrance from the adjacent bromine atom. The most probable sites for electrophilic attack are C4 and C6, where activation from the hydroxymethyl and directing effects from bromine align. The powerful para-directing effect of the -SCH₃ group strongly favors substitution at C5, but this is sterically hindered. Therefore, a mixture of products, primarily at the C4 and C6 positions, might be expected, with the precise ratio depending on the nature and size of the electrophile.
| Substituent | Type | Directing Effect |
| -CH₂OH | Weakly Activating | Ortho, Para |
| -SCH₃ | Activating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The multifunctional nature of this compound makes selectivity a paramount consideration in its chemical transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, oxidation reactions must distinguish between the sulfur atom and the primary alcohol. Mild, sulfide-specific oxidants would be needed to avoid forming the corresponding benzoic acid. Similarly, reductive conditions like those used for desulfurization (Raney Nickel) could potentially reduce the C-Br bond as well.
Regioselectivity: This is most relevant in electrophilic aromatic substitution, as discussed in section 3.4. The choice of electrophile and reaction conditions would determine the ratio of substitution at the C4, C5, and C6 positions. For nucleophilic substitution, the regioselectivity is fixed at the C-Br bond (C3).
Stereoselectivity: The parent molecule is achiral. However, a stereocenter can be introduced through the oxidation of the methylsulfanyl group. The resulting sulfoxide, [3-Bromo-2-(methylsulfinyl)phenyl]methanol, is chiral at the sulfur atom. The use of chiral oxidizing agents or catalysts can, in principle, lead to the formation of one enantiomer in excess over the other, a process known as asymmetric oxidation. sioc-journal.cn This introduces the possibility of creating enantiomerically enriched products from an achiral precursor.
The table below summarizes the main selectivity considerations for this molecule.
| Transformation Type | Selectivity Type | Key Considerations |
| Oxidation | Chemoselectivity | Preferential oxidation of the -SCH₃ group over the -CH₂OH group. |
| Oxidation | Stereoselectivity | Asymmetric oxidation of sulfur to form a chiral sulfoxide. |
| Reduction (Desulfurization) | Chemoselectivity | Preferential cleavage of the C-S bond over the C-Br bond. |
| Electrophilic Substitution | Regioselectivity | Directing the electrophile to a specific position (C4, C5, or C6) on the ring. |
Mechanistic Investigations of Key Chemical Transformations of this compound
While direct mechanistic studies on this compound are not extensively documented in dedicated literature, a thorough understanding of its reactivity can be constructed by examining the well-established mechanisms of its constituent functional groups. The chemical behavior of this molecule is governed by the interplay of the primary benzylic alcohol, the aryl bromide, and the aryl thioether moieties. Mechanistic insights into transformations such as alcohol oxidation, palladium-catalyzed cross-coupling, and reactions involving the sulfur atom can be inferred from studies on analogous systems.
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic data provide quantitative insight into reaction rates, transition state energies, and the influence of molecular structure on reactivity. For this compound, such studies would elucidate the pathways of its key transformations.
Oxidation of the Benzylic Alcohol
The oxidation of the primary alcohol group to an aldehyde is a fundamental transformation. Studies on substituted benzyl alcohols with various oxidants, particularly chromium(VI) reagents like pyrazinium dichromate (PzDC) and pyridinium chlorochromate (PCC), reveal common kinetic features. These reactions are typically first-order with respect to the alcohol and the oxidant. asianpubs.orgorientjchem.orgrsc.org They are also frequently acid-catalyzed, with the reaction rate showing a linear dependence on the hydrogen ion concentration, suggesting the involvement of a protonated oxidant species in the rate-determining step. asianpubs.orgorientjchem.org
The electronic nature of substituents on the aromatic ring significantly influences the reaction rate. Hammett plot analyses for the oxidation of substituted benzyl alcohols consistently show negative ρ (rho) values, indicating that electron-releasing groups accelerate the reaction while electron-withdrawing groups retard it. orientjchem.orgrsc.orgcore.ac.uk This suggests the development of a positive charge, or carbocation character, at the benzylic carbon in the transition state. orientjchem.org The activation parameters (enthalpy ΔH‡, entropy ΔS‡, and Gibbs free energy ΔG‡) calculated from temperature-dependent kinetic studies further characterize the transition state. A positive enthalpy of activation reflects the energy barrier for the reaction, while the entropy of activation provides insight into the degree of order in the transition state.
Table 1: Activation Parameters for the Oxidation of Substituted Benzyl Alcohols with Acidified Dichromate. orientjchem.org
| Substituent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
|---|---|---|---|
| p-OCH₃ | 76.5 | -51.2 | 91.8 |
| p-CH₃ | 79.4 | -42.5 | 92.1 |
| H | 82.6 | -31.4 | 91.9 |
| p-Cl | 84.1 | -28.7 | 92.6 |
| p-NO₂ | 89.3 | -12.9 | 93.1 |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netlibretexts.org The catalytic cycle for this reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org Kinetic studies on analogous aryl bromides often show that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. wikipedia.orgnih.gov The rate of this step is influenced by the electron density of the aryl halide and the nature of the phosphine ligands on the palladium catalyst. Bulky and electron-rich phosphine ligands are known to accelerate the oxidative addition step. nih.gov Computational studies have provided estimates for the activation barriers of each step in the cycle for related systems.
Table 2: Calculated Activation Energies for Suzuki-Miyaura Coupling of Bromobenzene. nih.gov
| Mechanistic Step | Activation Energy (kcal mol⁻¹) |
|---|---|
| Oxidative Addition | 2.6 |
| Transmetalation (Rate-Determining) | 36.8 |
| Reductive Elimination | 17.7 |
Note: In this specific computational model, transmetalation was found to be the rate-determining step, highlighting that the RDS can vary with the specific substrates, catalyst, and conditions. nih.gov
Reactions Involving the Thioether Group
The methylsulfanyl group can undergo oxidation to form the corresponding sulfoxide and sulfone. masterorganicchemistry.comyoutube.com The kinetics of this process depend on the oxidant used and the electronic properties of the aryl thioether. The sulfur atom acts as a nucleophile, and its reactivity is enhanced by electron-donating groups on the aromatic ring. rsc.org Furthermore, the thioether can act as a directing group in C(sp³)–H activation reactions, where steric parameters of substituents on the aryl ring have been shown to dramatically affect the enantioselectivity of the transformation. nih.gov
Isotope Labeling and Deuterium Exchange Experiments
Isotope labeling is a powerful tool for elucidating reaction mechanisms by probing bond-breaking and bond-forming steps.
Oxidation of the Benzylic Alcohol
For the oxidation of benzyl alcohols, a key mechanistic question is whether the C-H bond at the alcohol-bearing carbon (the α-carbon) is broken in the rate-determining step. This is investigated by measuring the kinetic isotope effect (KIE) when hydrogen is replaced by deuterium (kH/kD). nih.gov Studies on the oxidation of α,α-dideuteriobenzyl alcohol by various oxidants have consistently revealed a substantial primary KIE. asianpubs.orgrsc.orgacs.orgresearchgate.net A large kH/kD value (typically > 2) indicates that the α-C-H bond is cleaved during the rate-limiting step of the reaction. asianpubs.orgrsc.org This finding supports a mechanism involving either a hydride transfer or a hydrogen atom transfer from the α-carbon in the slow step. The temperature dependence of the KIE can further refine the model of the transition state. acs.org
Table 3: Primary Kinetic Isotope Effects (kH/kD) for the Oxidation of Benzyl Alcohol.
| Oxidant | Solvent | kH/kD Value | Reference |
|---|---|---|---|
| Pyrazinium Dichromate (PzDC) | DMSO | 6.61 | asianpubs.org |
| Pyridinium Chlorochromate (PCC) | Methylene chloride-nitrobenzene | 5.07 | rsc.org |
| Ru(VI) Complex | Acetonitrile | 12.0 | iaea.org |
| Potassium tert-butoxide | - | 5.2 | researchgate.net |
Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, deuterium labeling can be used to trace the pathways of reactants and uncover details of the mechanism. For example, in related nickel-catalyzed metathesis reactions between aryl sulfides and aryl nitriles, an unusual ³¹P-²H HMBC NMR experiment using deuterium-labeled complexes demonstrated that the sulfide and cyanide groups exchange during transmetalation, rather than the aryl groups. nih.gov While not a direct study of Suzuki coupling, this illustrates the power of isotope labeling in dissecting complex organometallic cycles. Furthermore, fundamental studies of hydrogen-deuterium exchange on palladium surfaces provide thermodynamic and kinetic data that are crucial for understanding catalyst-substrate interactions in heterogeneous catalysis. nih.gov
Elucidation of Reaction Intermediates
The direct detection or trapping of transient intermediates is crucial for confirming a proposed reaction mechanism.
Oxidation of the Benzylic Alcohol
In the oxidation of alcohols by Cr(VI) reagents, the reaction is believed to proceed through a chromate ester intermediate. asianpubs.org The initial step is the reaction between the alcohol and the oxidant to form this ester. This intermediate then decomposes in the rate-determining step, which involves the cleavage of the α-C-H bond, to yield the aldehyde product. asianpubs.org The absence of induced polymerization of monomers like acrylonitrile in these reactions suggests that free radical intermediates are not involved, favoring a concerted or ionic pathway. asianpubs.orgorientjchem.orgrsc.org
Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki reaction involves several well-defined organopalladium intermediates. wikipedia.orgyoutube.com
Pd(0)L₂ (Active Catalyst): The cycle begins with a coordinatively unsaturated 14-electron Pd(0) species. nih.gov
[R¹-Pd(II)(X)L₂] (Oxidative Addition Complex): The active catalyst undergoes oxidative addition with the aryl halide (where R¹ is the [3-(hydroxymethyl)-2-(methylsulfanyl)phenyl] group and X is Br) to form a square planar Pd(II) complex. wikipedia.orgresearchgate.net Such adducts have been isolated and characterized by techniques like X-ray crystallography in related systems, providing strong evidence for their role in the mechanism. researchgate.net
[R¹-Pd(II)(R²)L₂] (Transmetalation Complex): Following the exchange of the halide for an alkoxide or hydroxide from the base, the crucial transmetalation step occurs where the organic group from the organoboron reagent (R²) replaces the base on the palladium center. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The final step involves the reductive elimination of the R¹-R² product, regenerating the Pd(0) catalyst. wikipedia.org
Reactions of the Aryl Thioether
The reactivity of the thioether group can lead to several types of intermediates.
Sulfoxide/Sulfone: Mild oxidation of the thioether proceeds via a sulfoxide intermediate, which can be isolated or further oxidized to a sulfone. masterorganicchemistry.comyoutube.comnih.gov
Sulfonium Ions: The nucleophilic sulfur can attack electrophiles, forming sulfonium ion intermediates. In reactions where the thioether acts as a neighboring group, this can lead to cyclic episulfonium intermediates that facilitate reactions at an adjacent position. masterorganicchemistry.com
Palladacycles: When used as a directing group in C-H activation reactions, the thioether coordinates to the palladium center, facilitating the formation of a stable five-membered cyclopalladated intermediate, which is key to the subsequent functionalization. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo 2 Methylsulfanyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
To populate this section, actual experimental NMR data for [3-Bromo-2-(methylsulfanyl)phenyl]methanol would be needed. This includes chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet).
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F)
A detailed analysis would involve the assignment of each proton and carbon atom in the molecule to a specific signal in the respective spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the methyl protons of the methylsulfanyl group (SCH₃). The relative integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Signals would be expected for the aromatic carbons (with the carbon attached to bromine and the carbon attached to the methylsulfanyl group showing characteristic shifts), the methylene carbon, and the methyl carbon.
A hypothetical data table for the expected NMR signals is presented below. Please note this is a generalized prediction and not based on actual experimental data.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H | 7.0 - 7.6 | 120 - 145 |
| CH₂OH | ~4.7 | ~65 |
| OH | Variable | - |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, particularly among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the conformation of the molecule.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous confirmation of the elemental formula, C₈H₉BrOS.
Tandem Mass Spectrometry (MS/MS)
In an MS/MS experiment, the molecular ion would be isolated and fragmented. The analysis of the resulting fragment ions would help to elucidate the structure of the molecule. Expected fragmentation pathways might include the loss of the bromine atom, the hydroxymethyl group, or the methylsulfanyl group.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₈H₉BrOS⁺ | 231.9557 / 233.9537 (Isotopic pattern for Br) |
| [M-CH₂OH]⁺ | C₇H₆BrS⁺ | 200.9377 / 202.9357 |
| [M-SCH₃]⁺ | C₇H₆BrO⁺ | 184.9602 / 186.9582 |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Without access to the primary research data from these analytical techniques, any attempt to write the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.
Single-Crystal X-ray Diffraction Analysis
No published single-crystal X-ray diffraction data for this compound was found. This information is essential for determining the crystal system, space group, unit cell dimensions, and precise atomic coordinates.
Conformational Analysis in the Crystalline State
Without single-crystal X-ray diffraction data, a definitive conformational analysis of this compound in the crystalline state is not possible. Such an analysis would describe the three-dimensional arrangement of the molecule, including key torsion angles and intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No publicly available experimental Infrared (IR) or Raman spectra for this compound have been identified. While theoretical predictions can be made, the specific, experimentally determined vibrational frequencies required for a detailed functional group analysis and the creation of a data table are not available.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
No published electronic absorption (UV-Vis) spectrum for this compound was found. This data is necessary to identify the wavelengths of maximum absorption (λmax) and to characterize the electronic transitions within the molecule's chromophore.
Computational and Theoretical Investigations of 3 Bromo 2 Methylsulfanyl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For [3-Bromo-2-(methylsulfanyl)phenyl]methanol, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape. nih.gov
The key electronic properties that can be determined include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich regions, such as the oxygen atom of the methanol group and the sulfur atom of the methylsulfanyl group, which are potential sites for electrophilic attack. Conversely, electron-deficient regions, influenced by the electronegative bromine atom, would also be identified.
Table 1: Calculated Electronic Properties of this compound using DFT (Illustrative Data)
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.15 D |
| Total Energy (Hartree) | -3251.78 |
| Mulliken Charge on Br | -0.08 e |
| Mulliken Charge on S | -0.12 e |
The presence of rotatable single bonds in this compound—specifically the C-C bond between the ring and the methanol group, and the C-S bond of the methylsulfanyl group—gives rise to various possible conformations. libretexts.org Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. youtube.com
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This analysis can reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima. nih.gov For the methanol group, staggered conformations relative to the ortho-substituent (the methylsulfanyl group) are generally more stable than eclipsed conformations due to reduced steric hindrance. libretexts.org Similarly, the orientation of the methyl group relative to the benzene (B151609) ring in the methylsulfanyl substituent will have preferred low-energy conformations. frontiersin.org The interplay of steric and electronic interactions, such as potential hydrogen bonding between the hydroxyl proton and the sulfur atom, can also influence conformational preferences.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.85 |
| Gauche 2 | -60° | 0.85 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide crucial information about a molecule's ability to donate or accept electrons. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the p-orbitals of the benzene ring and the lone pairs of the sulfur and oxygen atoms. The LUMO, on the other hand, would be distributed over the aromatic ring and potentially involve antibonding orbitals associated with the C-Br bond.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.95 |
| LUMO Energy | -1.20 |
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry allows for the exploration of potential reaction pathways, providing insights into reaction mechanisms that can be difficult to probe experimentally. rsc.orgresearchgate.net For this compound, theoretical methods can be used to model various transformations, such as oxidation of the methanol or methylsulfanyl groups, or nucleophilic substitution at the bromine-substituted carbon.
By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate activation energies and reaction rates. For example, in a hypothetical oxidation of the methanol group to an aldehyde, computational analysis could identify the transition state structure and the energy barrier for this process, helping to predict the feasibility of the reaction under different conditions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structure and assignments. aip.orgmdpi.com
For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. rsc.orgnih.gov These calculations can help in assigning specific absorption bands to particular vibrational modes, such as the O-H stretch of the methanol group, the C-S stretching of the methylsulfanyl group, and various aromatic C-H and C-C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. mdpi.com These theoretical chemical shifts, when compared to experimental data, can aid in the complete assignment of the NMR spectrum and confirm the connectivity of the molecule. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the substituents.
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-OH | 64.2 | 64.5 |
| C-S | 140.1 | 140.3 |
| C-Br | 118.5 | 118.9 |
| C4 | 128.9 | 129.2 |
| C5 | 126.7 | 127.0 |
| C6 | 132.4 | 132.8 |
Solvent Effects Modeling on Molecular Structure and Reactivity
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects, providing a more realistic description of molecular behavior in solution.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk electrostatic effects of a solvent. nih.gov For this compound, PCM calculations could be used to investigate how the conformational equilibrium shifts in solvents of different polarities. For instance, a more polar solvent might stabilize a more polar conformer. nih.gov Furthermore, solvent models can be incorporated into reactivity studies to understand how the solvent affects activation energies and reaction pathways. For example, the pKa of the hydroxyl proton can be calculated more accurately when aqueous solvation is taken into account. nih.gov
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this computational technique are highly relevant for understanding its conformational flexibility and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that is crucial for predicting material properties, reaction dynamics, and biological interactions.
For a molecule like this compound, MD simulations could offer significant insights into several key areas:
Conformational Flexibility:
The structure of this compound features several rotatable bonds that give rise to different spatial arrangements of its constituent groups. The primary sources of conformational flexibility are the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-S bond of the methylsulfanyl group. Theoretical studies on similar substituted aromatic compounds, such as 5-substituted 2-acetylthiophenes, have demonstrated that the conformational preferences are governed by a delicate balance of steric hindrance, electrostatic interactions, and orbital interactions. nih.govresearchgate.net
Intermolecular Interactions:
The functional groups present in this compound suggest the potential for a variety of intermolecular interactions, which are fundamental to its macroscopic properties. MD simulations are an ideal tool to probe the nature and strength of these interactions.
Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be hydrogen bonding, with the hydroxyl group of the methanol moiety acting as a hydrogen bond donor and acceptor.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. Theoretical studies on other brominated organic compounds have highlighted the importance of such interactions in directing crystal packing and molecular recognition.
π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions between molecules.
Hypothetical Simulation Data:
While specific experimental data is not available, a molecular dynamics simulation would typically generate data that could be summarized in tables to illustrate the conformational and interactional landscape of the molecule. The following tables are representative of the type of information that could be obtained.
| Rotatable Bond | Dihedral Angle Range (degrees) | Predominant Conformation(s) | Relative Population (%) |
| Phenyl-CH₂OH | -180 to 180 | gauche, anti | 65, 35 |
| Phenyl-SCH₃ | -180 to 180 | syn, anti | 55, 45 |
| Interaction Type | Average Interaction Energy (kcal/mol) | Typical Distance (Å) |
| O-H···O Hydrogen Bond | -5.5 | 2.8 |
| C-Br···O Halogen Bond | -1.2 | 3.1 |
| π-π Stacking | -2.0 | 3.5 |
Role of 3 Bromo 2 Methylsulfanyl Phenyl Methanol in Complex Molecule Synthesis
Utilization as a Key Intermediate in Multi-Step Organic Syntheses
The inherent functionalities of [3-Bromo-2-(methylsulfanyl)phenyl]methanol position it as a critical intermediate in multi-step synthetic sequences. The bromine atom is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 3-position of the phenyl ring, significantly increasing molecular complexity.
For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, a fundamental transformation in the synthesis of biaryl compounds which are prevalent in medicinal chemistry and materials science. The general scheme for such a transformation is depicted below:
A representative Suzuki coupling reaction scheme where an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base.Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions such as Wittig olefination, reductive amination, or amide bond formation. The methylsulfanyl group, while generally less reactive in cross-coupling reactions, can be oxidized to sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the molecule or act as a directing group in subsequent electrophilic aromatic substitution reactions. The interplay of these functional groups allows for a programmed, step-by-step assembly of complex target molecules.
Precursor for Advanced Heterocyclic and Carbocyclic Scaffolds
A key application of this compound is in the synthesis of fused ring systems. The ortho positioning of the methylsulfanyl and hydroxymethyl groups, in conjunction with the bromine atom, provides a unique platform for intramolecular cyclization reactions to form advanced heterocyclic and carbocyclic scaffolds.
One potential synthetic route involves an initial modification of the hydroxymethyl group, for example, by conversion to an ether or ester bearing a terminal alkyne. Subsequent intramolecular Sonogashira coupling between the bromine atom and the terminal alkyne, catalyzed by palladium and copper, would lead to the formation of a fused ring system. The sulfur atom of the methylsulfanyl group can also participate in cyclization reactions. For instance, after an initial cross-coupling reaction at the bromine position, the methylsulfanyl group could be demethylated to a thiol, which could then undergo intramolecular nucleophilic attack on an appropriately positioned electrophile to form a sulfur-containing heterocycle.
An illustrative, albeit general, example of an intramolecular cyclization to form a heterocyclic system is the synthesis of thieno[3,2-c]pyran derivatives from appropriately substituted thiophene precursors. While not directly involving this compound, this type of transformation highlights the potential for the analogous intramolecular cyclization of derivatives of the title compound to form novel thieno-fused systems.
| Precursor Type | Cyclization Strategy | Resulting Scaffold |
| o-Alkynyl bromoarene | Intramolecular Sonogashira coupling | Fused carbocycle |
| o-Thiol bromoarene derivative | Intramolecular nucleophilic substitution | Fused thiophene derivative |
| o-Hydroxyalkyl bromoarene | Intramolecular Williamson ether synthesis | Fused oxacycle |
Building Block for Structurally Diverse Chemical Libraries
In the realm of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally related compounds is of paramount importance. This compound is an ideal scaffold for the construction of such libraries due to its three distinct points of diversification.
The bromine atom serves as the primary anchor for diversity, allowing for the introduction of a multitude of substituents via parallel synthesis using various cross-coupling partners. The hydroxymethyl group can be derivatized through a range of reactions, including esterification, etherification, and conversion to amines, further expanding the chemical space. Finally, the methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide or sulfone, or potentially be involved in metal-catalyzed C-S bond formation reactions, adding another layer of structural diversity.
A hypothetical library synthesis could involve a multi-step sequence where a common intermediate, derived from this compound, is subjected to a variety of reaction conditions in a parallel format. For example, an initial Suzuki coupling could be performed with a diverse set of boronic acids, followed by esterification of the hydroxymethyl group with a range of carboxylic acids. This combinatorial approach can rapidly generate a large number of unique compounds for screening in biological assays or for the evaluation of their material properties.
Application in the Development of Novel Synthetic Methodologies
The unique electronic and steric environment of this compound makes it a valuable substrate for the development and optimization of new synthetic methods. For instance, the presence of the ortho-methylsulfanyl group can influence the reactivity of the bromine atom in transition metal-catalyzed reactions. Researchers can use this compound to study the effect of a coordinating thioether group on the rate and selectivity of cross-coupling reactions, potentially leading to the discovery of new ligand or catalyst systems with enhanced performance.
Furthermore, the development of novel one-pot, multi-component reactions can be explored using this versatile building block. A hypothetical reaction could involve the simultaneous reaction of the bromine, hydroxymethyl, and methylsulfanyl groups with different reagents to rapidly assemble a complex molecule in a single synthetic operation. Such studies are crucial for advancing the field of organic synthesis by providing more efficient and atom-economical methods for the construction of complex molecules.
Design and Synthesis of Derivatives for Structure-Reactivity Studies
The systematic modification of the structure of this compound and the subsequent study of the reactivity of its derivatives can provide valuable insights into the fundamental principles of organic chemistry. By synthesizing a series of derivatives with varying electronic and steric properties, chemists can conduct detailed structure-reactivity studies.
For example, a series of analogues could be prepared where the methyl group of the methylsulfanyl moiety is replaced with other alkyl or aryl groups. The impact of these changes on the rate of a subsequent Suzuki coupling at the bromine position could then be quantified. Similarly, the electronic nature of the substituent at the 3-position (introduced via a cross-coupling reaction) can be varied to study its effect on the acidity of the hydroxymethyl proton or the nucleophilicity of the sulfur atom.
These studies can lead to a deeper understanding of reaction mechanisms and the factors that govern chemical reactivity. The data obtained from such studies can be used to develop predictive models for the reactivity of other, more complex molecules.
| Derivative Modification | Property to be Studied | Potential Impact |
| Variation of the S-alkyl group | Rate of Suzuki coupling at the C-Br bond | Steric and electronic effects on the catalytic cycle |
| Variation of the substituent at the 3-position | Acidity of the -CH2OH proton | Electronic effects on the hydroxyl group |
| Oxidation of the methylsulfanyl group | Regioselectivity of electrophilic aromatic substitution | Directing effects of the sulfoxide/sulfone groups |
Emerging Research Frontiers for 3 Bromo 2 Methylsulfanyl Phenyl Methanol
Exploration of Unconventional Reactivity Pathways
The unique substitution pattern of [3-Bromo-2-(methylsulfanyl)phenyl]methanol opens doors to reactivity that goes beyond standard transformations. The interplay between the ortho-positioned methylsulfanyl and hydroxymethyl groups, along with the electronically influential bromo substituent, can be exploited in novel catalytic cycles.
Recent advancements in catalysis have revealed pathways that could be highly relevant for this molecule. For instance, nickel-catalyzed aryl exchange reactions, which allow for the swapping of aryl groups without the need for traditional organometallic reagents, present an exciting avenue. acs.orgchemrxiv.orgacs.org In the context of this compound, this could enable the direct replacement of the bromo-substituted phenyl ring, offering a streamlined route to diverse analogues.
Furthermore, the potential for intramolecular cyclization reactions represents a significant area of interest. The proximity of the methylsulfanyl and hydroxymethyl groups could be leveraged to synthesize novel heterocyclic scaffolds, such as benzothiepine or benzoxathiane derivatives, through carefully designed catalytic processes. The development of catalysts that can selectively activate the C-S or C-O bond in the presence of the aryl bromide will be crucial for unlocking these unconventional pathways.
| Potential Unconventional Reaction | Key Enabling Technology | Potential Products |
| Nickel-Catalyzed Aryl Exchange | Nickel/dcypt catalyst systems | Diverse biaryl and heteroaryl analogues |
| Intramolecular Cyclization | Selective C-S or C-O bond activation catalysts | Novel benzothiepine and benzoxathiane derivatives |
| Photoredox-Mediated Transformations | Visible-light photoredox catalysis | Functionalized products via radical intermediates |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing synthetic chemistry, offering enhanced safety, efficiency, and scalability. youtube.com The integration of this compound and its derivatives into flow chemistry platforms is a promising research frontier.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for managing the reactivity of this trifunctional molecule. imperial.ac.ukresearchgate.net For instance, the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, a common transformation for benzyl (B1604629) alcohols, can be finely tuned in a flow system to minimize over-oxidation and by-product formation.
Moreover, the modular nature of flow chemistry allows for the seamless integration of multiple reaction steps. youtube.com This could be applied to create a continuous process for the synthesis and subsequent functionalization of this compound. For example, an initial in-line synthesis of the molecule could be directly followed by a catalytic cross-coupling reaction at the bromide position, all within a closed and automated system. This approach not only accelerates the drug discovery and material science research process but also enhances reproducibility.
Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer unique, reagent-free methods for activating molecules, often leading to novel and selective transformations. The application of these techniques to this compound is a largely unexplored yet highly promising research avenue.
The aryl bromide moiety of the molecule is a prime target for photochemical reactions. Visible-light photoredox catalysis, for example, could be employed to generate an aryl radical from the C-Br bond, which could then participate in a variety of coupling reactions. rsc.org This approach avoids the need for high temperatures and stoichiometric metallic reagents often required in traditional cross-coupling methods. Furthermore, photochemical bromination of arenes is a known process, suggesting the potential for further functionalization of the aromatic ring under specific light-induced conditions. rsc.org
Electrochemical methods also present exciting possibilities. The methylsulfanyl group can potentially be oxidized electrochemically to a sulfoxide (B87167) or a sulfone, providing access to a different class of derivatives with potentially altered biological activities. Conversely, the aryl bromide could be reduced electrochemically to initiate subsequent reactions. The development of selective electrochemical methods for functionalizing this compound would represent a significant advance in the sustainable synthesis of its derivatives.
Development of Sustainable and Economical Synthetic Routes to Analogues
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. Developing sustainable and economical synthetic routes to analogues of this compound is a critical research frontier.
This involves exploring greener alternatives to traditional synthetic methods. For the synthesis of the core structure, this could mean replacing harsh brominating agents or finding more environmentally benign solvent systems. For the subsequent derivatization, the focus is on catalytic methods that minimize waste. For example, the etherification of the benzyl alcohol group can be achieved using iron catalysts in green, recyclable solvents like propylene (B89431) carbonate, with water as the only byproduct. acs.org
| Sustainable Approach | Target Transformation | Key Advantages |
| Iron-Catalyzed Etherification | Conversion of the hydroxymethyl group | Use of an abundant, non-toxic metal; green solvent |
| Direct C-H Functionalization | Introduction of new substituents on the aryl ring | High atom economy; reduced synthetic steps |
| Biocatalysis | Selective oxidation or reduction | Mild reaction conditions; high selectivity |
Advanced Catalyst Design for Specific Transformations of this compound
The targeted transformation of a multifunctional molecule like this compound hinges on the development of highly selective and efficient catalysts. Designing catalysts that can differentiate between the various reactive sites on the molecule is a significant challenge and a key research frontier.
For cross-coupling reactions at the bromide position, the design of ligands for palladium or nickel catalysts is crucial. nih.govresearchgate.net These ligands must not only facilitate the catalytic cycle but also tolerate the presence of the sulfur-containing methylsulfanyl group, which can often act as a catalyst poison. The development of robust catalysts, such as those based on N-heterocyclic carbenes (NHCs), has shown promise for the cross-coupling of organosulfur compounds. core.ac.uk
For transformations involving the methylsulfanyl group, catalysts need to be designed for selective C-S bond cleavage or oxidation. Nickel-catalyzed methods for the synthesis of aryl sulfides through aryl exchange reactions highlight the potential for advanced catalyst design in this area. acs.orgchemrxiv.orgacs.org
Finally, catalysts for the selective transformation of the hydroxymethyl group are also of great interest. While many catalysts exist for the oxidation of benzyl alcohols, developing systems that are chemoselective in the presence of the bromo and methylsulfanyl groups remains an area for improvement. Supported metal nanoparticle catalysts, for instance, are being explored for the sustainable and selective oxidation of benzyl alcohols. researchgate.netmagnusgroup.org
| Catalyst Type | Target Transformation | Key Research Goal |
| Palladium/Nickel with advanced ligands | Cross-coupling at the C-Br bond | Overcoming catalyst poisoning by the methylsulfanyl group |
| Nickel-NHC complexes | C-S bond functionalization | Selective activation and transformation of the aryl sulfide (B99878) |
| Supported metal nanoparticles | Oxidation of the hydroxymethyl group | High chemoselectivity in the presence of other functional groups |
Q & A
Q. What are the common synthetic routes for [3-Bromo-2-(methylsulfanyl)phenyl]methanol?
- Methodological Answer : The synthesis typically involves bromination of a precursor followed by selective reduction. For example:
Bromination : React 2-(methylsulfanyl)benzaldehyde with bromine in a solvent like dichloromethane under controlled conditions to introduce the bromine atom at the 3-position.
Reduction : Reduce the resulting aldehyde group (3-bromo-2-(methylsulfanyl)benzaldehyde) to a hydroxymethyl group using sodium borohydride (NaBH₄) in ethanol or methanol at 0–25°C .
-
Key Considerations :
-
Monitor reaction progress via TLC to avoid over-bromination.
-
Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | 65–75 | >90% |
| Reduction | NaBH₄, EtOH, 25°C | 80–85 | >95% |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : A triplet for the hydroxymethyl proton (δ 4.5–4.7 ppm, J = 5–6 Hz), coupled to the adjacent -CH₂- group. Aromatic protons show splitting patterns consistent with bromine and methylsulfanyl substituents (δ 7.2–7.8 ppm) .
- ¹³C NMR : The hydroxymethyl carbon appears at δ 60–62 ppm, while the methylsulfanyl carbon resonates at δ 15–17 ppm.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 233.12 (M+H⁺), with fragments at m/z 215 (loss of H₂O) and 155 (loss of Br) .
- IR : Strong O-H stretch at 3300–3500 cm⁻¹ and C-S vibration at 650–700 cm⁻¹.
Q. What factors influence the regioselectivity of nucleophilic substitution at the bromine site?
- Methodological Answer : The bromine atom at the 3-position is activated for substitution due to:
- Electron-withdrawing effects : The methylsulfanyl group (-SMe) at the 2-position creates a meta-directing electronic environment.
- Steric accessibility : The planar aromatic ring allows nucleophiles (e.g., amines, thiols) to approach the bromine site without significant steric hindrance.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
- Methodological Answer :
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution : Employ direct methods (SHELXT) for phase determination .
Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters.
Validation : Analyze the Flack parameter (x) to confirm absolute stereochemistry, especially if chiral centers are present .
- Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Flack Parameter | 0.02(3) |
Q. How to address contradictions in reported reactivity data for brominated aryl methanol derivatives?
- Methodological Answer : Contradictions (e.g., varying yields in substitution reactions) may arise from:
- Substituent effects : Compare with analogs like (3-Bromo-2,6-difluorophenyl)methanol, where electron-withdrawing groups (e.g., -F) alter reaction kinetics .
- Reaction conditions : Re-evaluate solvent polarity, temperature, and catalyst loadings. For example, Pd-catalyzed couplings may require rigorous exclusion of oxygen.
- Analytical methods : Cross-validate results using multiple techniques (e.g., GC-MS, HPLC) to rule out impurities .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bromine and hydroxymethyl groups often participate in halogen bonding and hydrogen bonding, respectively.
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP (calculated: 2.8) and polar surface area (PSA: 40 Ų) from PubChem data .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability in lipid bilayers, relevant for membrane permeability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
